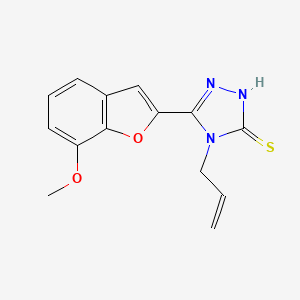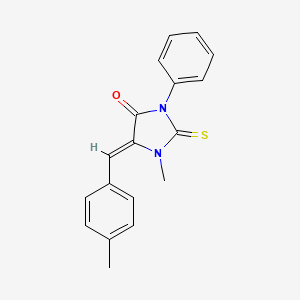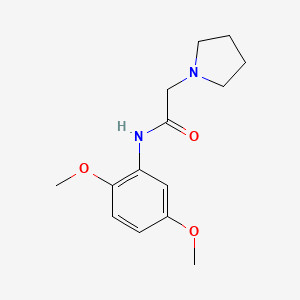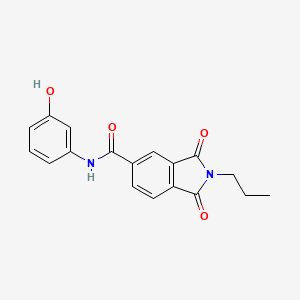
N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide, also known as HDPC, is a synthetic compound that has been studied for its potential applications in scientific research. HDPC is a member of the isoindoline family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is not yet fully understood, but it is believed to involve the modulation of oxidative stress and inflammation in the brain. N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been found to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been found to exhibit a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory diseases such as arthritis. N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has also been found to have antitumor activity and may have potential in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide in scientific research is its relatively low toxicity compared to other compounds. However, its solubility in water is limited, which can make it difficult to use in certain experimental settings. Additionally, further research is needed to fully understand the potential limitations and drawbacks of using N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide in scientific research.
Orientations Futures
There are several potential future directions for research involving N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms of action and potential therapeutic effects of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide in these conditions. Additionally, research into the potential anti-inflammatory and antitumor effects of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide may also be of interest.
Méthodes De Synthèse
The synthesis of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide involves a multi-step process that has been described in detail in scientific literature. One commonly used method involves the reaction of 3-hydroxyphenylacetic acid with phthalic anhydride and propionic anhydride in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
IUPAC Name |
N-(3-hydroxyphenyl)-1,3-dioxo-2-propylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-8-20-17(23)14-7-6-11(9-15(14)18(20)24)16(22)19-12-4-3-5-13(21)10-12/h3-7,9-10,21H,2,8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQRQDXJBKHSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5856461.png)
![7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)
![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)
![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)
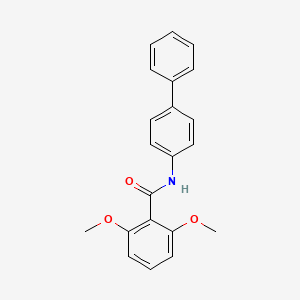
![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)
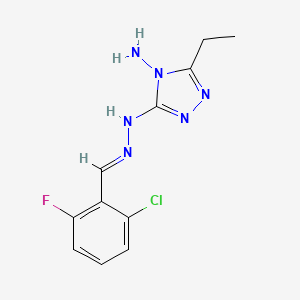
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5856511.png)
![1-allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5856515.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5856533.png)
